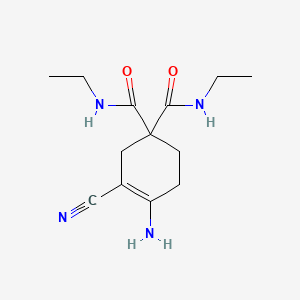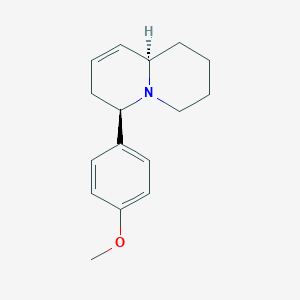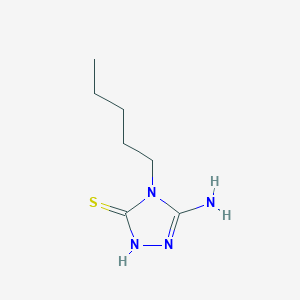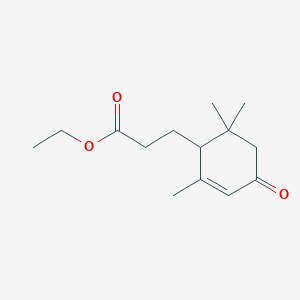![molecular formula C11H22OS2 B14391698 [(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol CAS No. 88101-60-4](/img/structure/B14391698.png)
[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol is an organic compound characterized by its unique structure, which includes a dithiolane ring and a heptyl side chain. This compound is notable for its chiral centers at the 2 and 4 positions, which contribute to its stereochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol typically involves the formation of the dithiolane ring followed by the introduction of the heptyl side chain. One common method involves the reaction of a suitable dithiol with an aldehyde or ketone under acidic conditions to form the dithiolane ring. The heptyl side chain can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dithiolane ring can be reduced to form a dithiol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reducing agents like DIBAL-H (Diisobutylaluminium hydride) are effective.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dithiols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique stereochemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol involves its interaction with specific molecular targets. The dithiolane ring can interact with metal ions, influencing enzymatic activity. The heptyl side chain contributes to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[(2R,4S)-2-Heptyl-1,3-dithiolane]: Lacks the hydroxyl group, affecting its reactivity and applications.
[(2R,4S)-2-Heptyl-1,3-dioxolan-4-yl]methanol: Contains an oxygen atom in place of sulfur, altering its chemical properties.
[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]ethanol: Has an ethyl group instead of a methanol group, impacting its solubility and reactivity.
Uniqueness
[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol is unique due to its combination of a dithiolane ring and a heptyl side chain, which imparts distinct stereochemical and chemical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
88101-60-4 |
|---|---|
Molecular Formula |
C11H22OS2 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
[(2R,4S)-2-heptyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C11H22OS2/c1-2-3-4-5-6-7-11-13-9-10(8-12)14-11/h10-12H,2-9H2,1H3/t10-,11+/m0/s1 |
InChI Key |
GZADINWRBDSWFB-WDEREUQCSA-N |
Isomeric SMILES |
CCCCCCC[C@@H]1SC[C@@H](S1)CO |
Canonical SMILES |
CCCCCCCC1SCC(S1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine](/img/structure/B14391615.png)






![2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14391654.png)

![2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide](/img/structure/B14391663.png)
![Bicyclo[4.1.1]octa-1,5-diene](/img/structure/B14391679.png)


methanone](/img/structure/B14391700.png)
